N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide
Description
N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 4-fluorophenoxyethyl substituent. This compound belongs to a broader class of bioactive molecules where the thiophene ring and carboxamide group are critical for interactions with biological targets.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c14-10-3-5-11(6-4-10)17-8-7-15-13(16)12-2-1-9-18-12/h1-6,9H,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKJQCYETACFQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide typically involves the reaction of 2-thiophenecarboxylic acid with 2-(4-fluorophenoxy)ethylamine . The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
Chemistry: N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide is used as a building block in the synthesis of more complex molecules . Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents . Its ability to interact with biological targets makes it a candidate for drug design .
Medicine: Preliminary studies suggest that this compound may exhibit pharmacological activities, including anti-inflammatory and anticancer properties . Further research is needed to fully understand its therapeutic potential .
Industry: In the industrial sector, this compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets . The compound’s structure allows it to bind to enzymes or receptors, modulating their activity . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
ML402 (N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide)
- Structural Differences: ML402 contains a 4-chloro-2-methylphenoxy group, whereas the target compound has a 4-fluorophenoxy group. The chloro and methyl substituents in ML402 introduce steric bulk and electron-withdrawing effects distinct from fluorine’s electronegativity.
- Biological Activity: ML402 is a K2P2.1 (TREK-1) potassium channel activator, binding to an L-shaped pocket at the P1-M4 interface .
N-[2-(4-fluorophenyl)ethyl]-5-methylthiophene-2-carboxamide
- Structural Differences: The ethyl linker directly connects to a 4-fluorophenyl group instead of a phenoxyethyl chain. A 5-methyl group on the thiophene ring enhances lipophilicity (logP = 3.17) .
- Physicochemical Properties: Molecular weight: 263.33 g/mol; Polar Surface Area (PSA): 25.51 Ų . Comparison: The target compound’s phenoxyethyl group may increase PSA and reduce logP relative to this analog, affecting solubility and membrane permeability.
N-(2-nitrophenyl)thiophene-2-carboxamide
- Structural Differences: A nitro group on the phenyl ring replaces the fluorophenoxyethyl chain.
- Crystallographic Insights :
- Dihedral angles between the thiophene and benzene rings (8.5–13.5°) influence supramolecular interactions (e.g., C–H⋯O/S hydrogen bonds) .
- Hypothesis : The flexible ethoxy linker in the target compound may reduce planarity, altering crystal packing and solubility compared to rigid nitro-substituted analogs.
(S)-3-((4-Chlorobenzyl)oxy)-N-(1-phenylethyl)thiophene-2-carboxamide
- Structural Differences :
- A 4-chlorobenzyloxy group and phenylethyl substituent introduce steric hindrance.
- Synthetic Relevance: Synthesized via TFA-mediated deprotection (similar to procedures in ) . Comparison: The target compound’s simpler phenoxyethyl group may streamline synthesis and purification compared to bulkier analogs.
Key Physicochemical and Pharmacological Trends
Substituent Effects on Bioactivity
Linker Flexibility and Conformation
Biological Activity
N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features a thiophene ring linked to a 4-fluorophenoxy group through an ethylene linker. This structure is significant as it enhances the compound's lipophilicity and biological interactions, making it a candidate for various pharmacological applications.
The synthesis of this compound typically involves multi-step organic reactions, allowing for the introduction of various substituents on the thiophene or phenoxy groups. Such modifications can lead to a library of compounds for biological evaluation.
Anticancer Properties
This compound has shown promising anticancer properties. Research indicates that compounds within this class can disrupt microtubule dynamics by binding to tubulin, similar to the action of colchicine, which is known for its anticancer effects.
Key Findings:
- Cytotoxicity: Studies have demonstrated that derivatives exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency (e.g., IC50 values less than 11.6 μg/mL against Hep3B cells) .
- Mechanism of Action: Molecular docking studies suggest that the compound interacts with tubulin, forming hydrogen bonds and hydrophobic interactions within the binding pocket .
| Cell Line | IC50 Value (μg/mL) | Effect |
|---|---|---|
| Hep3B | <11.6 | Significant |
| MCF-7 | 0.65 | High Activity |
| PANC-1 | 2.41 | Moderate Activity |
Antibacterial Properties
In addition to its anticancer activity, this compound has been explored for its antibacterial properties. Compounds in this class have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.
Research Highlights:
- Activity Against Pathogens: The compound exhibits bactericidal activity against E. coli, Klebsiella spp., and Salmonella spp., with minimum inhibitory concentrations (MIC) demonstrating significant potency .
- Mechanism: The antibacterial action is believed to involve prodrug activation by specific nitroreductases within bacterial cells .
Case Studies
Several studies have investigated the biological activity of thiophene carboxamides, including this compound:
- Study on Anticancer Activity:
- Antibacterial Evaluation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
